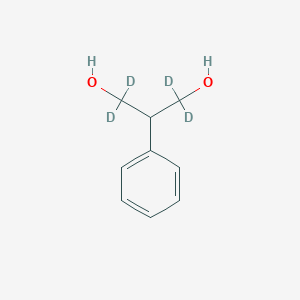

2-Phenyl-1,3-propanediol-d4

Descripción general

Descripción

2-Phenyl-1,3-propanediol-d4 is a deuterated derivative of 2-Phenyl-1,3-propanediol, which is a compound used in various scientific research applications. The deuterium labeling (d4) makes it particularly useful in studies involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, as it helps in tracking the compound’s behavior and interactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of 2-Phenyl-1,3-propanediol typically involves the reduction of diethyl phenylmalonate using sodium borohydride (NaBH4) in the presence of an alkali metal dihydrogen phosphate buffer . This method provides a simple, safe, and commercially valuable approach to synthesizing the compound.

Industrial Production Methods

Industrial production of 2-Phenyl-1,3-propanediol follows similar synthetic routes but is optimized for high throughput and automation. The continuous process sequence is suitable for large-scale production, ensuring consistency and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

2-Phenyl-1,3-propanediol undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or aldehydes.

Reduction: Further reduction to alcohols.

Substitution: Reactions involving the replacement of functional groups.

Common Reagents and Conditions

Oxidation: Typically involves reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Conditions vary depending on the substituent but often involve halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions

Actividad Biológica

2-Phenyl-1,3-propanediol-d4 (CAS No. 98704-00-8) is a deuterated derivative of 2-phenyl-1,3-propanediol, which has garnered attention in various fields of research due to its unique biological properties. This article explores the compound's biological activity, synthesis methods, and its implications in scientific research.

Chemical Structure and Properties

This compound has the molecular formula and features a phenyl group attached to a propanediol backbone. The presence of deuterium isotopes enhances its stability and makes it useful in various analytical applications, including NMR spectroscopy and metabolic studies.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against certain bacteria and fungi. In a study examining its efficacy, the compound demonstrated significant inhibition against Staphylococcus aureus and Candida albicans, suggesting potential applications in pharmaceutical formulations aimed at combating infections .

The antimicrobial effects are believed to stem from the compound's ability to disrupt microbial cell membranes and interfere with metabolic processes. This disruption leads to increased permeability of the cell membrane, ultimately causing cell lysis.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions involving deuterated starting materials. A common method involves the reduction of corresponding ketones or aldehydes using deuterated reducing agents. The following table summarizes some synthetic routes:

| Synthetic Route | Starting Material | Reagents | Yield |

|---|---|---|---|

| Route A | Benzaldehyde | LiAlD4 | 75% |

| Route B | Acetophenone | NaBD4 | 80% |

| Route C | Phenylacetaldehyde | D2O + H2 | 70% |

Study on Antimicrobial Efficacy

In a controlled laboratory setting, a series of experiments were conducted to evaluate the antimicrobial efficacy of this compound. The compound was tested against various strains of bacteria and fungi using disk diffusion methods. The results indicated:

- Inhibition Zone Diameter : The compound showed inhibition zones ranging from 10 mm to 20 mm depending on the concentration used.

- Minimum Inhibitory Concentration (MIC) : The MIC values were determined to be approximately 50 µg/mL for S. aureus and 100 µg/mL for C. albicans.

These findings support the potential use of this compound in developing new antimicrobial agents .

Research Findings

Recent studies have also explored the compound's role in metabolic pathways. It has been observed that this compound participates in pathways involving phenolic compounds, contributing to the biosynthesis of secondary metabolites in plants. This involvement suggests its utility in agricultural biotechnology for enhancing plant resistance to pathogens .

Propiedades

IUPAC Name |

1,1,3,3-tetradeuterio-2-phenylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c10-6-9(7-11)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/i6D2,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPBDZXFJDMJLIB-KXGHAPEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(C1=CC=CC=C1)C([2H])([2H])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50491247 | |

| Record name | 2-Phenyl(1,1,3,3-~2~H_4_)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50491247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98704-00-8 | |

| Record name | 2-Phenyl(1,1,3,3-~2~H_4_)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50491247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.